molecular formula C2H4Cl3PS B14699279 (1-Chloroethyl)phosphonothioic dichloride CAS No. 22789-36-2

(1-Chloroethyl)phosphonothioic dichloride

Cat. No.: B14699279
CAS No.: 22789-36-2
M. Wt: 197.4 g/mol
InChI Key: XINPIXTVMIJQEY-UHFFFAOYSA-N
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Description

(1-Chloroethyl)phosphonothioic dichloride is an organophosphorus compound with the molecular formula C2H4Cl3PS It is characterized by the presence of a phosphonothioic group bonded to a 1-chloroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Chloroethyl)phosphonothioic dichloride typically involves the reaction of phosphorus trichloride with 1-chloroethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with sulfur to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Chloroethyl)phosphonothioic dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphonothioic esters.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions include various phosphonothioic acid derivatives, esters, and substituted phosphonothioic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1-Chloroethyl)phosphonothioic dichloride has several scientific research applications:

    Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of (1-Chloroethyl)phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Ethylphosphonothioic dichloride: Similar in structure but with an ethyl group instead of a 1-chloroethyl group.

    Methylphosphonothioic dichloride: Contains a methyl group instead of a 1-chloroethyl group.

Uniqueness

(1-Chloroethyl)phosphonothioic dichloride is unique due to the presence of the 1-chloroethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

22789-36-2

Molecular Formula

C2H4Cl3PS

Molecular Weight

197.4 g/mol

IUPAC Name

dichloro-(1-chloroethyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C2H4Cl3PS/c1-2(3)6(4,5)7/h2H,1H3

InChI Key

XINPIXTVMIJQEY-UHFFFAOYSA-N

Canonical SMILES

CC(P(=S)(Cl)Cl)Cl

Origin of Product

United States

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